molecular formula C10H6Cl2O B6254863 6,7-dichloronaphthalen-1-ol CAS No. 1310221-18-1

6,7-dichloronaphthalen-1-ol

Cat. No.: B6254863
CAS No.: 1310221-18-1
M. Wt: 213.1
InChI Key:
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Description

6,7-Dichloronaphthalen-1-ol is a chemical compound with the molecular formula C10H6Cl2O It is a derivative of naphthalene, characterized by the presence of two chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 1st position on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dichloronaphthalen-1-ol typically involves the chlorination of naphthalen-1-ol. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 6th and 7th positions. The reaction is usually conducted at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where naphthalen-1-ol is continuously fed into a reactor along with chlorine gas. The reaction mixture is then passed through a series of purification steps, including distillation and recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dichloronaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The chlorine atoms can be reduced to form the corresponding naphthalen-1-ol derivative.

    Substitution: The chlorine atoms can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium amide (NaNH2) or Grignard reagents (RMgX) under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 6,7-dichloronaphthalen-1-one or 6,7-dichloronaphthalene-1-carboxylic acid.

    Reduction: Formation of naphthalen-1-ol.

    Substitution: Formation of various substituted naphthalen-1-ol derivatives depending on the substituent introduced.

Scientific Research Applications

6,7-Dichloronaphthalen-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-dichloronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the chlorine atoms contribute to its lipophilicity, enhancing its ability to penetrate cell membranes. These properties enable it to interact with enzymes and receptors, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

    Naphthalen-1-ol: Lacks the chlorine atoms, making it less lipophilic and potentially less biologically active.

    6-Chloronaphthalen-1-ol: Contains only one chlorine atom, resulting in different chemical and biological properties.

    7-Chloronaphthalen-1-ol: Similar to 6-chloronaphthalen-1-ol but with the chlorine atom at a different position.

Uniqueness: 6,7-Dichloronaphthalen-1-ol is unique due to the presence of two chlorine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a candidate for various scientific applications.

Properties

CAS No.

1310221-18-1

Molecular Formula

C10H6Cl2O

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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